5-Bromo-N-methylpyrazine-2-carboxamide
Description
5-Bromo-N-methylpyrazine-2-carboxamide: is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and features a bromine atom at the 5-position and a methyl group attached to the nitrogen atom of the carboxamide group .
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c1-8-6(11)4-2-10-5(7)3-9-4/h2-3H,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHIPJCZWKLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209460-02-5 | |
| Record name | 5-bromo-N-methylpyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-methylpyrazine-2-carboxamide typically involves the bromination of N-methylpyrazine-2-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, with solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides or de-brominated pyrazine derivatives.
Scientific Research Applications
Organic Synthesis
5-Bromo-N-methylpyrazine-2-carboxamide is widely used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for developing new pharmaceuticals and agrochemicals, facilitating the creation of compounds with enhanced biological activity.
Pharmaceutical Development
Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Studies have demonstrated its potential to interact with various biological targets, influencing pathways involved in disease progression. For instance:
- Antimicrobial Activity : The compound has shown promise against multidrug-resistant bacterial strains, indicating its potential as a therapeutic agent for infections caused by resistant pathogens .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth by modulating enzyme activity and cellular signaling pathways .
Recent studies have focused on the interaction of this compound with specific enzymes and receptors through molecular docking simulations and in vitro assays. These investigations help elucidate its mechanism of action, providing insights into its therapeutic potential.
Case Studies
Case Study 1: Antibacterial Activity Against XDR-Salmonella Typhi
A study evaluated the antibacterial efficacy of derivatives derived from this compound against extensively drug-resistant Salmonella Typhi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL, demonstrating significant antibacterial potency compared to standard antibiotics .
Case Study 2: Anticancer Screening
In vitro assays were performed to assess the anticancer properties of this compound derivatives against various cancer cell lines. The findings revealed that some derivatives inhibited cell proliferation effectively, suggesting their potential use in cancer therapy .
Comparative Analysis with Related Compounds
The following table summarizes structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylpyrazine-2-carboxamide | Methyl group instead of bromine | Exhibits different biological activities |
| 3-Amino-N-methylpyrazine-2-carboxamide | Amino group at position 3 | Potentially more reactive due to amino group |
| 5-Chloro-N-methylpyrazine-2-carboxamide | Chlorine substitution instead of bromine | May show different reactivity profiles |
| 5-Iodo-N-methylpyrazine-2-carboxamide | Iodine substitution | Increased lipophilicity could enhance bioavailability |
Mechanism of Action
The mechanism of action of 5-Bromo-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding affinity to biological targets . The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
N-methylpyrazine-2-carboxamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-N-methylpyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Fluoro-N-methylpyrazine-2-carboxamide:
Uniqueness: 5-Bromo-N-methylpyrazine-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions and may contribute to its potential biological activities .
Biological Activity
5-Bromo-N-methylpyrazine-2-carboxamide is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a pyrazine ring substituted with a bromine atom at the 5-position and a methyl group at the nitrogen atom adjacent to a carboxamide functional group. Its molecular formula is , and it has unique structural features that facilitate various chemical interactions and biological activities .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances its reactivity, potentially increasing its binding affinity to biological targets. This compound has shown promise in modulating enzyme activity and influencing cellular signaling pathways, which are crucial in disease progression .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against multidrug-resistant strains of bacteria, including Salmonella Typhi. In a study that synthesized various pyrazine carboxamides, this compound demonstrated effective inhibition with a Minimum Inhibitory Concentration (MIC) as low as 6.25 mg/mL against XDR S. Typhi .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. It has shown potential in inhibiting specific cancer-related pathways, making it a candidate for further investigation in cancer therapeutics .
Case Studies and Data Tables
The following table summarizes the antibacterial activity of various synthesized derivatives of pyrazine carboxamides, including this compound:
| Compound Name | MIC (mg/mL) | MBC (mg/mL) | Notable Activity |
|---|---|---|---|
| This compound | 6.25 | 12.5 | Strongest antibacterial activity |
| 5-Methylpyrazine-2-carboxamide | 50 | 100 | Least active in the series |
| 3-Amino-N-methylpyrazine-2-carboxamide | 25 | 50 | Moderate antibacterial activity |
| 5-Chloro-N-methylpyrazine-2-carboxamide | 12.5 | 25 | Intermediate activity |
The results indicate that this compound is the most potent compound among those tested, highlighting its potential as an effective antimicrobial agent .
In Vitro Studies
In vitro studies have further confirmed the efficacy of this compound as an inhibitor of alkaline phosphatase, with an IC50 value of approximately 1.469 ± 0.02 µM, indicating strong enzyme inhibition capabilities . Molecular docking studies have also shown that this compound binds effectively to target proteins involved in bacterial resistance mechanisms.
Q & A
Basic: What are the established synthetic routes for 5-Bromo-N-methylpyrazine-2-carboxamide, and how do reaction conditions influence yield?
Answer:
The compound is synthesized primarily via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where bromine at the 5-position facilitates coupling with boronic acids under mild conditions (60–80°C, inert atmosphere) . Alternative routes include halogen exchange or nucleophilic substitution. Yield optimization requires careful control of:
- Catalyst loading : 1–5 mol% Pd(PPh₃)₄ minimizes side reactions.
- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Temperature : Excess heat (>100°C) promotes decomposition.
Typical yields range from 45–70%, with impurities monitored via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can computational modeling predict reactivity of this compound in substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the bromine atom’s electrophilicity and charge distribution. Key parameters:
- HOMO-LUMO gaps : Narrow gaps (~3.5 eV) indicate susceptibility to nucleophilic attack at C4.
- Electrostatic potential maps : Highlight electron-deficient regions for SNAr mechanisms.
Validation involves comparing predicted transition states with experimental kinetic data (e.g., Hammett plots) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- ¹H NMR : Methyl group resonance at δ 2.9–3.1 ppm; pyrazine protons as doublets (J = 2.5 Hz) near δ 8.5–9.0 ppm .
- ¹³C NMR : Carbonyl at ~165 ppm; brominated C5 at ~125 ppm.
- IR : Strong C=O stretch at 1680–1700 cm⁻¹.
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 246.03) confirms molecular weight .
Advanced: How do structural analogs (e.g., 5-Bromo-N-propylpyrazine-2-carboxamide) differ in bioactivity, and what methods validate these differences?
Answer:
Modifying the N-alkyl group alters lipophilicity (logP) and bioavailability. Comparative studies use:
- In vitro assays : IC₅₀ values against target enzymes (e.g., kinases) via fluorescence polarization.
- Molecular docking : Pyrazine’s planar structure favors π-π stacking in hydrophobic enzyme pockets.
Data from analogs show methyl derivatives exhibit 2–3× higher potency than propyl variants due to reduced steric hindrance .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data pending; assume acute toxicity).
- Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate .
Advanced: How can crystallography resolve contradictions in reported hydrogen-bonding patterns?
Answer:
Single-crystal X-ray diffraction (120 K, Mo-Kα radiation) reveals intramolecular N–H⋯N bonds (2.05 Å) stabilizing planar conformations. Conflicting reports on intermolecular interactions (e.g., C–Br⋯π vs. halogen bonds) are resolved via:
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., Br⋯H interactions = 12% surface area).
- Cambridge Structural Database (CSD) comparisons : Match packing motifs with related pyrazine derivatives .
Basic: What are the compound’s applications in medicinal chemistry?
Answer:
- Scaffold for kinase inhibitors : Bromine enables late-stage functionalization via cross-coupling.
- Antimicrobial studies : MIC assays against Gram-positive bacteria (e.g., S. aureus) show activity at 25 µg/mL .
Advanced: How do solvent effects influence its electrochemical behavior in catalysis?
Answer:
Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆) in DMSO shows a reversible reduction peak at −1.2 V (vs. Ag/AgCl), attributed to pyrazine ring reduction. Proton-donor solvents (e.g., MeOH) shift peaks cathodically due to hydrogen bonding with carbonyl .
Basic: What chromatographic methods separate this compound from byproducts?
Answer:
- Flash chromatography : Silica gel, ethyl acetate/hexane (3:7) eluent.
- Prep-HPLC : 5 µm C18 column, isocratic 40% acetonitrile. Retention time: 8.2 min .
Advanced: How can machine learning optimize reaction conditions for scaled-up synthesis?
Answer:
Neural networks trained on reaction databases predict optimal parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
